3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine is a heterocyclic compound that features a benzothiazole ring fused to a pyridine ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Result of Action
It’s worth noting that benzothiazole derivatives have shown profound antimicrobial activity .
Action Environment
It’s worth noting that one of the benzothiazole-based compounds has a large stokes shift, which results from excited state intramolecular proton transfer . This could suggest that the compound’s action might be influenced by its chemical structure and the environment in which it is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine typically involves the condensation of 2-aminobenzothiazole with N,N-dimethyl-2-chloropyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides, acyl chlorides, DMF or DMSO as solvent, K2CO3 as base.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives of the parent compound.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine.
N,N-Dimethyl-2-chloropyridine: Another precursor used in the synthesis.
Benzothiazole derivatives: Compounds with similar structural features and applications.
Uniqueness
This compound is unique due to the combination of the benzothiazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17(2)13-10(6-5-9-15-13)14-16-11-7-3-4-8-12(11)18-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGHMDKMWXALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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